[2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine
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Overview
Description
[2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine is an organic compound with the molecular formula C16H20N2O. It is characterized by the presence of a pyridine ring and an ethylphenoxy group connected through an ethylamine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine typically involves the reaction of 4-ethylphenol with 2-chloroethylamine hydrochloride to form 2-(4-ethylphenoxy)ethylamine. This intermediate is then reacted with pyridine-3-carboxaldehyde under reductive amination conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
[2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The ethylphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted ethylphenoxy derivatives.
Scientific Research Applications
[2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of [2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cell membrane receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- [2-(4-methylphenoxy)ethyl][(pyridin-3-yl)methyl]amine
- [2-(4-chlorophenoxy)ethyl][(pyridin-3-yl)methyl]amine
- [2-(4-fluorophenoxy)ethyl][(pyridin-3-yl)methyl]amine
Uniqueness
[2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to its analogs .
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(pyridin-3-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-2-14-5-7-16(8-6-14)19-11-10-18-13-15-4-3-9-17-12-15/h3-9,12,18H,2,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHAXLZWKSRNOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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